molecular formula C12H13NO2 B108387 Ethyl 5-methylindole-2-carboxylate CAS No. 16382-15-3

Ethyl 5-methylindole-2-carboxylate

Cat. No. B108387
Key on ui cas rn: 16382-15-3
M. Wt: 203.24 g/mol
InChI Key: KMVFKXFOPNKHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380230B1

Procedure details

15.4 g of NaNO2 in 4 ml of water are added, at 0° C., to 23.57 g of p-toluidine in 50 ml of HCl and 100 ml of water; after stiring for 20 minutes, 18.2 g of sodium acetate ate added. Separately, a mixture of 28.8 g of ethyl 2-methyl-3-oxobutyrate in 100 ml of ethanol is prepared, at 0° C, and is treated with 11.22 g of potassium hydroxide in20 ml of water and 200 g of crushed ice. The diazonium salt solution prepared above is added and the mixture is left stirring for 3 hours at 0° C. After leaving overnight in a refrigerator, it is poured onto saturated NaCl solution and is then extracted with EtOAc, dried over MgSO4 and concentrated. The residue is taken up in toluene, 16 g of para-toluenesulphonic acid are added and the mixture is refluxed overnight, eliminating the water using Dean-Stark apparatus. The reaction medium is chromatographed on silica, eluting with toluene, to give 12 g of the expected product: m.p.=133° C.
Name
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
23.57 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.22 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1.C([O-])(=O)C.[Na+].[CH3:18][CH:19](C(=O)C)[C:20]([O:22][CH2:23][CH3:24])=[O:21].[OH-].[K+].[Na+].[Cl-]>O.Cl.C(O)C>[CH3:12][C:9]1[CH:8]=[C:7]2[C:6](=[CH:11][CH:10]=1)[NH:5][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:18]2 |f:0.1,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
23.57 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
28.8 g
Type
reactant
Smiles
CC(C(=O)OCC)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
11.22 g
Type
reactant
Smiles
[OH-].[K+]
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 3 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared, at 0° C
ADDITION
Type
ADDITION
Details
above is added
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
After leaving overnight in a refrigerator, it
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
is then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
16 g of para-toluenesulphonic acid are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction medium is chromatographed on silica
WASH
Type
WASH
Details
eluting with toluene

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1C=C2C=C(NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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